molecular formula C16H24N2O4S B5424408 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-METHYLPIPERIDINE-3-CARBOXAMIDE

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-METHYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5424408
M. Wt: 340.4 g/mol
InChI Key: RSHIDOXEGSLQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxy-3-Methylbenzenesulfonyl)-N-Methylpiperidine-3-Carboxamide is a chemical compound that has garnered attention due to its diverse range of potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which contribute to its reactivity and functionality.

Preparation Methods

The synthesis of 1-(4-Ethoxy-3-Methylbenzenesulfonyl)-N-Methylpiperidine-3-Carboxamide involves several steps, typically starting with the preparation of the core piperidine structure. The synthetic route often includes:

    Formation of the Piperidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Ethoxylation and Methylation: These steps introduce the ethoxy and methyl groups to the benzene ring and piperidine nitrogen, respectively.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Ethoxy-3-Methylbenzenesulfonyl)-N-Methylpiperidine-3-Carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its biological activity, including its effects on cellular processes and potential as a therapeutic agent.

    Medicine: Research has focused on its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-Methylbenzenesulfonyl)-N-Methylpiperidine-3-Carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

1-(4-Ethoxy-3-Methylbenzenesulfonyl)-N-Methylpiperidine-3-Carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-4-22-15-8-7-14(10-12(15)2)23(20,21)18-9-5-6-13(11-18)16(19)17-3/h7-8,10,13H,4-6,9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHIDOXEGSLQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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